molecular formula C17H15BrN2OS B2555069 2-(benzylsulfanyl)-1-(3-bromobenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851863-98-4

2-(benzylsulfanyl)-1-(3-bromobenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2555069
CAS No.: 851863-98-4
M. Wt: 375.28
InChI Key: FMQZVNGPHDDDBO-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-1-(3-bromobenzoyl)-4,5-dihydro-1H-imidazole (CAS 851863-98-4) is a specialized chemical compound with a molecular formula of C17H15BrN2OS and a molecular weight of 375.28 g/mol . This molecule is part of the imidazoline family, a class of heterocyclic compounds known for their significant value in scientific research. Imidazolines are recognized as key ligands for imidazoline receptors and are also utilized as chiral ligands in metal catalysis, making them valuable tools in synthetic and medicinal chemistry . The structure of this particular compound features a 4,5-dihydro-1H-imidazole core, which is a partially reduced imidazole, functionalized with a 3-bromobenzoyl group and a benzylsulfanyl moiety . This specific structural combination suggests potential for unique reactivity and biological activity. As with all compounds of this nature, it is intended For Research Use Only. Researchers are responsible for verifying the identity, purity, and suitability of this product for their specific applications.

Properties

IUPAC Name

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2OS/c18-15-8-4-7-14(11-15)16(21)20-10-9-19-17(20)22-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQZVNGPHDDDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-(3-bromobenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-1-(3-bromobenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, in the presence of a base like TEA

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Benzyl alcohol derivatives

    Substitution: Amino or thio-substituted benzoyl derivatives

Scientific Research Applications

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. A study focusing on similar compounds demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were found to be competitive with standard antimicrobial agents, suggesting that 2-(benzylsulfanyl)-1-(3-bromobenzoyl)-4,5-dihydro-1H-imidazole could possess similar properties .

Anticancer Activity

Imidazole derivatives have also been explored for their anticancer potential. Compounds structurally related to this compound have shown promising results in inhibiting cancer cell lines such as HCT116. The mechanism often involves interference with cellular pathways critical for cancer cell proliferation and survival .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism. Compounds similar to this compound have been studied for their ability to inhibit this enzyme, thereby contributing to potential treatments for conditions like diabetes mellitus .

Case Study 1: Antimicrobial Efficacy

In a recent study evaluating a series of imidazole derivatives, including those structurally related to this compound, researchers reported MIC values indicating strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The findings suggested that modifications to the imidazole ring could enhance efficacy against resistant strains .

CompoundMIC (µM)Activity Type
This compound1.43Antibacterial
Acarbose (Standard)16.18Antidiabetic

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of imidazole derivatives demonstrated that certain modifications led to increased cytotoxicity against colorectal cancer cells (HCT116). The study highlighted that compounds with specific substituents on the imidazole ring exhibited IC50 values significantly lower than standard chemotherapeutic agents .

CompoundIC50 (µM)Cell Line
This compound4.53HCT116
5-Fluorouracil (Standard)9.99HCT116

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-(3-bromobenzoyl)-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, while the bromobenzoyl group can participate in halogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Compound Name Substituents (Position) Key Structural Features Impact on Properties References
Target Compound 1-(3-Bromobenzoyl), 2-(Benzylsulfanyl) Bromine (meta), sulfur linker Enhanced lipophilicity, potential H-bonding disruption
2-(2-Bromophenyl)-4,5-dihydro-1H-imidazole 2-Bromophenyl (position 2) Bromine (ortho) Altered steric effects; lower solubility vs. meta-substitution
Lofexidine 2,6-Dichlorophenoxyethyl (position 2) Chlorine (ortho/para), ether linkage High α2-adrenergic receptor affinity; bioavailability >90%
MK017 5-Chloro-3-isopropyl-2-methylphenyl Chlorine (meta), branched alkyl groups Selective α1-adrenergic activity
Compound 18a (Benzimidazole) 4-Hexyloxyphenyl Alkyl chain (position 2) Quorum sensing inhibition (IC50 = 36.67 µM)

Key Observations :

  • Linker Chemistry : The benzylsulfanyl group (target) differs from ether (Lofexidine) or alkyl chains (Compound 18a), impacting solubility and metabolic stability. Sulfur atoms may facilitate redox interactions or metal coordination .

Key Observations :

  • Receptor Selectivity: Lofexidine’s dichlorophenoxy group confers high α2-adrenergic affinity, while MK017’s branched alkyl groups favor α1-adrenergic activity . The target compound’s 3-bromobenzoyl group may shift selectivity toward I2-imidazoline receptors, as seen in related derivatives .
  • Antimicrobial Potential: Sulfur-containing analogs (e.g., benzenesulfonyl derivatives) exhibit enhanced activity due to thiol reactivity or metal chelation .

Key Observations :

  • Condensation Reactions : The target compound’s synthesis mirrors methods for 2-aryl-4,5-dihydroimidazoles but requires careful handling of brominated acyl chlorides .

Biological Activity

The compound 2-(benzylsulfanyl)-1-(3-bromobenzoyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, which is known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a benzylsulfanyl group and a 3-bromobenzoyl moiety attached to a 4,5-dihydro-1H-imidazole core. This unique structure contributes to its biological activity, particularly in antimicrobial and anticancer domains.

Pharmacological Properties

Imidazole derivatives have been extensively studied for their broad range of biological activities. The following sections summarize key findings related to the biological activity of the compound.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In a study evaluating various imidazole compounds, it was found that those with similar structures to this compound showed promising results against common pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundZone of Inhibition (mm)Reference
This compoundTBD
Compound A15 (E. coli)
Compound B20 (S. aureus)
Streptomycin (control)28 (E. coli)

Anticancer Activity

Imidazole derivatives have also been investigated for their anticancer potential. In vitro studies have shown that compounds containing imidazole rings can induce apoptosis in cancer cell lines. Specifically, derivatives similar to our compound have demonstrated cytotoxic effects against various cancer types.

Table 2: Cytotoxicity of Imidazole Derivatives on Cancer Cell Lines

CompoundIC50 (µM)Cell LineReference
This compoundTBDMCF-7 (breast)
Compound C15HeLa (cervical)
Compound D10A549 (lung)

The biological activities of imidazoles are often attributed to their ability to interact with various biological targets:

  • Antimicrobial Mechanism : Imidazoles disrupt the cell membrane integrity and inhibit nucleic acid synthesis in bacteria.
  • Anticancer Mechanism : They may induce cell cycle arrest and promote apoptosis through the activation of caspases and modulation of signaling pathways such as PI3K/Akt.

Case Studies

Several studies have highlighted the therapeutic potential of imidazole derivatives:

  • Antimicrobial Study : Jain et al. synthesized various imidazole derivatives and evaluated their efficacy against S. aureus and E. coli. Their findings suggested that introducing specific substituents significantly enhances antimicrobial potency .
  • Anticancer Evaluation : A recent study reported that certain imidazole derivatives exhibited selective cytotoxicity against breast cancer cells while sparing normal cells . This selectivity is crucial for developing safer cancer therapies.

Q & A

Basic: What synthetic strategies are effective for introducing the benzylsulfanyl group into 4,5-dihydro-1H-imidazole derivatives?

Answer:
The benzylsulfanyl group is typically introduced via nucleophilic substitution or thiol-alkyne coupling. For example:

  • Step 1: React a thiol (e.g., benzyl mercaptan) with a halogenated imidazole precursor (e.g., 1-chloro-4,5-dihydro-1H-imidazole) under basic conditions (e.g., K₂CO₃ in DMF) to facilitate SN2 substitution .
  • Step 2: Purify the product using column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) .
  • Validation: Confirm the substitution via ¹H NMR (disappearance of precursor protons) and LC-MS .

Basic: Which spectroscopic and computational methods are recommended for structural characterization?

Answer:

  • Experimental Techniques:
    • ¹H/¹³C NMR: Assign protons and carbons, focusing on the benzylsulfanyl (-S-CH₂-C₆H₅) and 3-bromobenzoyl (C=O adjacent to Br) groups .
    • IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~600 cm⁻¹) stretches .
    • X-ray Crystallography: Resolve crystal packing and bond angles using SHELX software for refinement .
  • Computational Methods:
    • Density Functional Theory (DFT): Optimize geometry and calculate vibrational spectra using B3LYP/6-31G* or TZ2P basis sets .

Advanced: How can DFT methodologies be optimized to predict electronic properties accurately?

Answer:

  • Functional Selection: B3LYP (hybrid functional) outperforms LSDA and BLYP in reproducing experimental vibrational spectra and bond lengths due to its inclusion of exact exchange .
  • Basis Set: Use 6-31G* or TZ2P for balanced accuracy and computational cost .
  • Validation: Compare calculated IR/NMR spectra with experimental data to identify discrepancies (e.g., solvent effects) .

Advanced: How can crystallographic data inconsistencies be resolved during structure determination?

Answer:

  • Refinement: Use SHELXL for high-resolution data to adjust thermal parameters and occupancy factors .
  • Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., C-H···S contacts) to validate packing motifs .
  • Cross-Validation: Overlay DFT-optimized and X-ray structures to identify steric clashes or hydrogen-bonding mismatches .

Advanced: What experimental designs assess biological activity in receptor modulation?

Answer:

  • In Vitro Assays:
    • Radioligand Binding: Screen for α2-adrenergic or I2 receptor affinity using ³H-labeled ligands (e.g., [³H]-idazoxan) .
    • Functional Assays: Measure cAMP inhibition in cell lines expressing target receptors .
  • In Vivo Models: Evaluate analgesia in rodent inflammatory pain models (e.g., carrageenan-induced hyperalgesia) with dose-response curves .

Basic: What purification techniques ensure high-purity yields post-synthesis?

Answer:

  • Chromatography: Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to separate by-products .
  • Recrystallization: Optimize solvent polarity (e.g., ethanol for polar impurities) to enhance crystal purity .
  • Quality Control: Validate purity via HPLC (≥95% area) and elemental analysis .

Advanced: How can reaction yields be improved for the 3-bromobenzoyl substitution?

Answer:

  • Catalysis: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl bromide activation .
  • Solvent Optimization: Use DMF or THF to stabilize intermediates and reduce side reactions .
  • Temperature Control: Maintain 60–80°C to balance reaction rate and decomposition .

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